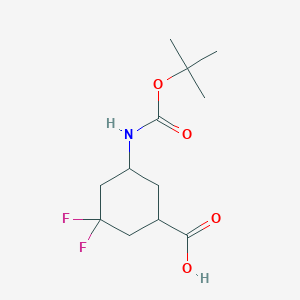
cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C12H19F2NO4. This compound is notable for its unique structure, which includes a cyclohexane ring substituted with a tert-butoxycarbonylamino group and two fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms through electrophilic fluorination. The cyclohexane ring is then constructed through a series of cyclization reactions. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- cis-5-(Tert-butoxycarbonylamino)-3,3-difluorocyclohexane-1-carboxylic acid
- cis-5-{[(tert-butoxycarbonyl]amino}-3,3-difluorocyclohexane-1-carboxylic acid
Uniqueness: cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a tert-butoxycarbonylamino group. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Biological Activity
cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid, with the CAS number 1261225-61-9, is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic activities, as well as its implications in various therapeutic applications.
- Molecular Formula : C12H19F2NO4
- Molecular Weight : 279.28 g/mol
- Purity : ≥ 97% (as per specifications from Capot Chemical Company) .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclohexanecarboxylic acids have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | Pseudomonas aeruginosa | 20 |
Cytotoxic Activity
In vitro studies have shown that this compound and its analogs possess cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported that compounds with similar structures inhibited cell viability in breast cancer cells by inducing oxidative stress .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 35 |
Enzyme Inhibition
The compound has also been explored for its potential to inhibit certain enzymes associated with metabolic pathways. For instance, it has been investigated for its ability to inhibit α-glucosidase, which could be beneficial in managing diabetes by delaying carbohydrate digestion .
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various derivatives of cyclohexanecarboxylic acids against pathogenic bacteria. The results indicated that this compound exhibited superior activity against Pseudomonas aeruginosa compared to standard antibiotics .
- Cytotoxicity in Cancer Models : In a comparative study involving several cancer cell lines, this compound demonstrated significant cytotoxicity. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C12H19F2NO4 |
|---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
CDVFIGFKFSWZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















